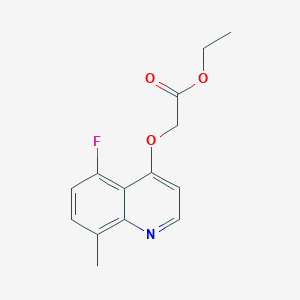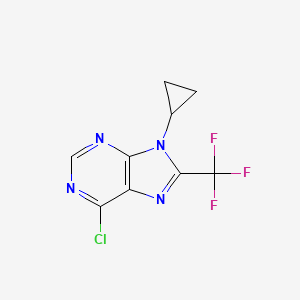![molecular formula C12H11F3N2O B11857043 2-[4'-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol](/img/structure/B11857043.png)
2-[4'-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4'-(Trifluorometil)fenil]-4-metil-imidazol-5-metanol es un compuesto que ha despertado un gran interés en varios campos de la investigación científica. Este compuesto se caracteriza por la presencia de un grupo trifluorometilo, que confiere propiedades químicas únicas, haciéndolo valioso en farmacéuticos, agroquímicos y ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común es la trifluorometilación radical de intermediarios radicales centrados en carbono . Este proceso a menudo requiere catalizadores específicos y condiciones de reacción para garantizar la incorporación exitosa del grupo trifluorometilo.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[4'-(Trifluorometil)fenil]-4-metil-imidazol-5-metanol se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden involucrar reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en el anillo de imidazol, utilizando reactivos como haluros o aminas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio.
Sustitución: Haluros, aminas.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-[4'-(Trifluorometil)fenil]-4-metil-imidazol-5-metanol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-[4'-(Trifluorometil)fenil]-4-metil-imidazol-5-metanol involucra su interacción con objetivos moleculares específicos. El grupo trifluorometilo puede mejorar la afinidad de unión del compuesto a enzimas o receptores, modulando así su actividad. Esta interacción puede conducir a diversos efectos biológicos, dependiendo del objetivo y la vía involucrada .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-fluoro-4-(trifluorometil)fenilborónico
- 4-(trifluorometoxi)bencenosulfonato de fenilo
- 2-fluoro-4-(trifluorometil)piridina
Singularidad
2-[4'-(Trifluorometil)fenil]-4-metil-imidazol-5-metanol destaca por sus características estructurales específicas, como la presencia de un grupo trifluorometilo y un anillo de imidazol. Esta combinación confiere propiedades químicas y biológicas únicas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C12H11F3N2O |
|---|---|
Peso molecular |
256.22 g/mol |
Nombre IUPAC |
[5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]methanol |
InChI |
InChI=1S/C12H11F3N2O/c1-7-10(6-18)17-11(16-7)8-2-4-9(5-3-8)12(13,14)15/h2-5,18H,6H2,1H3,(H,16,17) |
Clave InChI |
HMCRWTJRRRDDIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)C2=CC=C(C=C2)C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


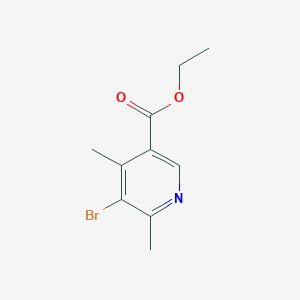
![2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11856974.png)
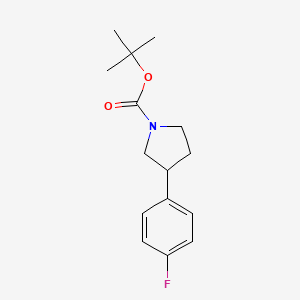
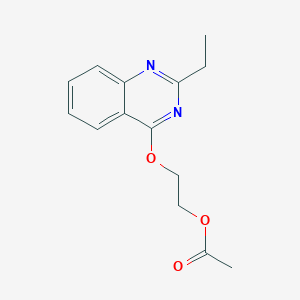
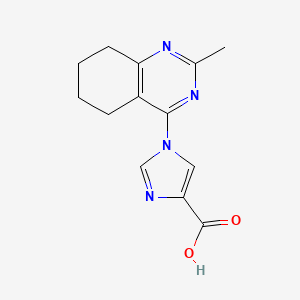
![4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857001.png)
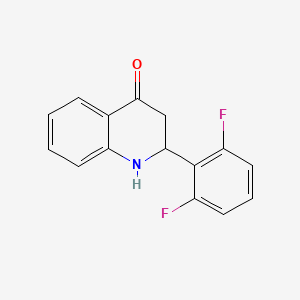


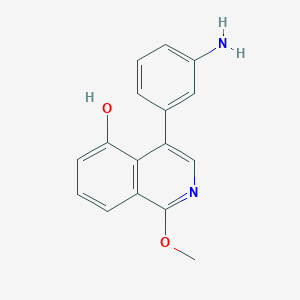
![11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11857036.png)

